Myeloperoxidase (MPO) Inhibition: 16.6× Potency Range with 4,4′-Difluorochalcone Ranking Best-in-Panel
In a direct head-to-head in vitro study of six chalcone derivatives (compounds 1–6) against purified myeloperoxidase (MPO), 4,4′-difluorochalcone (compound 3) exhibited the most potent inhibition with an IC₅₀ of 0.05 µM, compared to a panel-wide IC₅₀ range of 0.05–0.828 µM [1]. The least potent comparator in the same study showed an IC₅₀ of 0.828 µM, representing a 16.6-fold difference. Molecular docking revealed that compound 3 demonstrated the strongest binding affinity (ΔG Vina = −8.4 kcal/mol) versus the panel range of −7.6 to −8.4 kcal/mol, with key hydrogen bonds to Gln91 and His95 and halogen interactions involving the para-fluorine atoms [1].
| Evidence Dimension | Myeloperoxidase (MPO) enzyme inhibition – IC₅₀ and binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 0.05 µM; ΔG Vina = −8.4 kcal/mol |
| Comparator Or Baseline | Five other chalcones (compounds 1, 2, 4, 5, 6): IC₅₀ range 0.05–0.828 µM; ΔG Vina range −7.6 to −8.4 kcal/mol |
| Quantified Difference | Up to 16.6-fold more potent than the weakest panel member; strongest docking score in panel |
| Conditions | In vitro MPO enzyme inhibition assay; molecular docking using AutoDock Vina |
Why This Matters
For researchers targeting MPO in inflammatory disease models, selecting 4,4′-difluorochalcone over other commercially available chalcones provides a 2.4–16.6× potency advantage within the same scaffold class, reducing the concentration needed for equivalent target engagement.
- [1] Abul, N., et al. Determination of the Inhibitory Potential of Chalcones on Myeloperoxidase Enzyme Activity: In vitro and Molecular Docking Studies. Cell Biochemistry and Biophysics, 2025, 83, 3383–3393. DOI: 10.1007/s12013-025-01719-0. View Source
